molecular formula C17H18O5 B8729797 (3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone CAS No. 116496-27-6

(3,4-Dimethoxyphenyl)(3,5-dimethoxyphenyl)methanone

Cat. No. B8729797
M. Wt: 302.32 g/mol
InChI Key: CDGJPOYKKKNYQP-UHFFFAOYSA-N
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Patent
US06130226

Procedure details

3,4,3',5'-Tetramethoxybenzophenone was prepared analogously to 4-(3,4-dimethoxybenzoyl)pyridine using butyl lithium (9 mL, 22 mmol, 2.5M), 4-bromoveratrole (2.9 mL, 20 mmol) and 3,5-dimethoxybenzonitrile (3.75 g, 23 mmol). The crude product was purified by flash column chromatography (silica gel, methylene chloride) to afford 1.54 g (26%) of the product: mp 107-110° C.; 1H NMR (CDCl3) δ 7.53-7.39 (m, 2 H), 6.95-6.84 (m, 3 H), 6.70-6.60 (m, 1 H), 3.96 (s, 3 H), 3.95 (s, 3 H), 3.83 (s, 6 H); 13C NMR (CDCl3) δ 195.0, 160.4, 153.0, 148.9, 140.1, 130.0, 125.4, 112.0, 109.7, 107.5, 104.1, 56.0, 55.5; Anal. Calcd for C17H18O5. Theoretical: C, 67.54; H, 6.00. Found: C, 67.38; H, 5.96.
Name
4-(3,4-dimethoxybenzoyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Quantity
3.75 g
Type
reactant
Reaction Step Four
Yield
26%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1OC)[C:6](C1C=CN=CC=1)=[O:7].C([Li])CCC.Br[C:25]1[CH:26]=[C:27]([O:33][CH3:34])[C:28]([O:31][CH3:32])=[CH:29][CH:30]=1.[CH3:35][O:36]C1C=C(C=C(OC)C=1)C#N>>[CH3:34][O:33][C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][C:28]=1[O:31][CH3:32])[C:6]([C:5]1[CH:14]=[C:15]([O:36][CH3:35])[CH:16]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:7]

Inputs

Step One
Name
4-(3,4-dimethoxybenzoyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=NC=C2)C=CC1OC
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrC=1C=C(C(=CC1)OC)OC
Step Four
Name
Quantity
3.75 g
Type
reactant
Smiles
COC=1C=C(C#N)C=C(C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica gel, methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC(=CC(=C2)OC)OC)C=CC1OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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